Cas no 145772-67-4 (2-{(benzyloxy)carbonylamino}-5-phenylpentanoic acid)

2-{(Benzyloxy)carbonylamino}-5-phenylpentanoic acid is a protected amino acid derivative featuring a benzyloxycarbonyl (Cbz) group on the amine functionality and a phenylpentanoic acid backbone. This compound is primarily utilized in peptide synthesis, where the Cbz group serves as a temporary protecting group for the amine, enabling selective deprotection under mild hydrogenolysis conditions. The phenylpentanoic acid moiety contributes to hydrophobic interactions in peptide design. Its stability under acidic and basic conditions makes it suitable for stepwise solid-phase or solution-phase peptide synthesis. The product is valued for its high purity, consistent reactivity, and compatibility with standard coupling reagents, facilitating efficient incorporation into complex peptide sequences.
2-{(benzyloxy)carbonylamino}-5-phenylpentanoic acid structure
145772-67-4 structure
Product Name:2-{(benzyloxy)carbonylamino}-5-phenylpentanoic acid
CAS No:145772-67-4
MF:C19H21NO4
MW:327.374345541
CID:5209563
PubChem ID:14484214
Update Time:2025-10-31

2-{(benzyloxy)carbonylamino}-5-phenylpentanoic acid Chemical and Physical Properties

Names and Identifiers

    • Benzenepentanoic acid, α-[[(phenylmethoxy)carbonyl]amino]-
    • 2-{(benzyloxy)carbonylamino}-5-phenylpentanoic acid
    • Inchi: 1S/C19H21NO4/c21-18(22)17(13-7-12-15-8-3-1-4-9-15)20-19(23)24-14-16-10-5-2-6-11-16/h1-6,8-11,17H,7,12-14H2,(H,20,23)(H,21,22)
    • InChI Key: PGLXAJVPJIAUNK-UHFFFAOYSA-N
    • SMILES: C1(CCCC(NC(OCC2=CC=CC=C2)=O)C(O)=O)=CC=CC=C1

Experimental Properties

  • Density: 1.200±0.06 g/cm3(Predicted)
  • Boiling Point: 557.4±50.0 °C(Predicted)
  • pka: 3.96±0.21(Predicted)

2-{(benzyloxy)carbonylamino}-5-phenylpentanoic acid Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-121215-50mg
2-{[(benzyloxy)carbonyl]amino}-5-phenylpentanoic acid
145772-67-4
50mg
$455.0 2023-10-02
Enamine
EN300-121215-100mg
2-{[(benzyloxy)carbonyl]amino}-5-phenylpentanoic acid
145772-67-4
100mg
$476.0 2023-10-02
Enamine
EN300-121215-250mg
2-{[(benzyloxy)carbonyl]amino}-5-phenylpentanoic acid
145772-67-4
250mg
$498.0 2023-10-02
Enamine
EN300-121215-500mg
2-{[(benzyloxy)carbonyl]amino}-5-phenylpentanoic acid
145772-67-4
500mg
$520.0 2023-10-02
Enamine
EN300-121215-1000mg
2-{[(benzyloxy)carbonyl]amino}-5-phenylpentanoic acid
145772-67-4
1000mg
$541.0 2023-10-02
Enamine
EN300-121215-2500mg
2-{[(benzyloxy)carbonyl]amino}-5-phenylpentanoic acid
145772-67-4
2500mg
$1063.0 2023-10-02
Enamine
EN300-121215-5000mg
2-{[(benzyloxy)carbonyl]amino}-5-phenylpentanoic acid
145772-67-4
5000mg
$1572.0 2023-10-02
Enamine
EN300-121215-10000mg
2-{[(benzyloxy)carbonyl]amino}-5-phenylpentanoic acid
145772-67-4
10000mg
$2331.0 2023-10-02
Enamine
EN300-121215-0.05g
2-{[(benzyloxy)carbonyl]amino}-5-phenylpentanoic acid
145772-67-4 95.0%
0.05g
$455.0 2025-03-21
Enamine
EN300-121215-0.1g
2-{[(benzyloxy)carbonyl]amino}-5-phenylpentanoic acid
145772-67-4 95.0%
0.1g
$476.0 2025-03-21

Additional information on 2-{(benzyloxy)carbonylamino}-5-phenylpentanoic acid

Comprehensive Overview of 2-{(benzyloxy)carbonylamino}-5-phenylpentanoic acid (CAS No. 145772-67-4)

2-{(benzyloxy)carbonylamino}-5-phenylpentanoic acid (CAS No. 145772-67-4) is a specialized organic compound widely utilized in pharmaceutical research, peptide synthesis, and biochemical applications. This compound belongs to the class of N-protected amino acid derivatives, which are pivotal intermediates in the synthesis of complex peptides and bioactive molecules. Its unique structure, featuring a benzyloxycarbonyl (Cbz) protecting group and a phenylpentanoic acid backbone, makes it a valuable building block in medicinal chemistry.

The growing interest in peptide-based therapeutics has propelled the demand for high-quality intermediates like 2-{(benzyloxy)carbonylamino}-5-phenylpentanoic acid. Researchers are increasingly exploring its potential in drug discovery, particularly for targeting G-protein-coupled receptors (GPCRs) and enzyme inhibitors. With the rise of personalized medicine and biologics, this compound has garnered attention for its role in designing novel peptide drugs and prodrugs.

From a synthetic perspective, CAS No. 145772-67-4 is often employed in solid-phase peptide synthesis (SPPS) and solution-phase peptide coupling. Its Cbz group offers selective deprotection under mild conditions, ensuring compatibility with sensitive functional groups. This characteristic is particularly advantageous in the synthesis of multi-functional peptides and conjugates, which are trending topics in bioconjugation and targeted drug delivery systems.

In the context of green chemistry, researchers are investigating eco-friendly protocols for the synthesis and purification of 2-{(benzyloxy)carbonylamino}-5-phenylpentanoic acid. Solvent-free reactions, catalytic methods, and microwave-assisted synthesis are some of the innovative approaches being explored to reduce environmental impact. These advancements align with the global push toward sustainable pharmaceutical manufacturing, a hot topic in both academia and industry.

Analytical characterization of CAS No. 145772-67-4 typically involves techniques such as nuclear magnetic resonance (NMR), high-performance liquid chromatography (HPLC), and mass spectrometry (MS). These methods ensure the compound's purity and structural integrity, which are critical for its application in high-throughput screening and structure-activity relationship (SAR) studies. The compound's chiral purity is also a key consideration, as enantiomeric impurities can significantly affect biological activity.

Beyond pharmaceuticals, 2-{(benzyloxy)carbonylamino}-5-phenylpentanoic acid finds utility in material science and biomaterials engineering. Its incorporation into polymeric scaffolds and hydrogels has been explored for tissue engineering and regenerative medicine applications. This interdisciplinary relevance underscores the compound's versatility and aligns with the increasing convergence of chemistry, biology, and materials science.

In summary, 2-{(benzyloxy)carbonylamino}-5-phenylpentanoic acid (CAS No. 145772-67-4) is a multifaceted compound with broad applications in drug development, peptide chemistry, and biomaterials. Its role in advancing precision medicine and sustainable synthesis positions it as a compound of significant contemporary interest. As research continues to uncover new applications, this molecule is poised to remain at the forefront of innovative chemical solutions.

Recommended suppliers
Suzhou Genelee Bio-Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Suzhou Genelee Bio-Technology Co., Ltd.
Inner Mongolia Xinhong Biological Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Inner Mongolia Xinhong Biological Technology Co., Ltd
Jinan Hanyu Chemical Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jinan Hanyu Chemical Co.,Ltd.
Nantong Boya Environmental Protection Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nantong Boya Environmental Protection Technology Co., Ltd
Shanghai Aoguang Biotechnology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Aoguang Biotechnology Co., Ltd